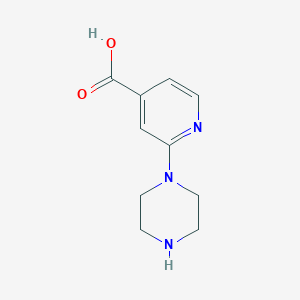

2-(Piperazin-1-yl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antidepressant Activity

2-(Piperazin-1-yl)isonicotinic acid derivatives have been investigated for their potential antidepressant-like activities. Studies reveal that certain arylpiperazine derivatives containing isonicotinic and picolinic nuclei demonstrate antidepressant activity in mice, which appears to be mediated by interaction with serotonin 5-HT1A receptors and, in some cases, 5-HT2C receptors. These effects were evaluated using the forced swim test (FST) and tail suspension test (TST), which are predictive of antidepressant effects in mice (Kędzierska et al., 2019).

Hydrogen Bond Network Control

Tetrachloroplatinate salts of N-protonated isonicotinic acid have been studied for their ability to form two-dimensional NH⋯Cl hydrogen bond networks. This research explores the rational relation of these networks to one-dimensional ribbon polymer networks, highlighting the compound's potential in controlling hydrogen bond network dimensionality (Angeloni & Orpen, 2001).

Anticonvulsant Properties

Some piperazine or morpholine acetamides derived from isonicotinic acid have been synthesized and demonstrated anticonvulsant properties. These compounds were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating potential as anticonvulsant agents (Kamiński et al., 2011).

Antimicrobial Activity

Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety, which includes structures related to this compound, have shown promising antiproliferative activities against breast cancer cells. These compounds have been evaluated using various methods including XTT and BrdU assays (Yurttaş et al., 2014).

Fuel Cell Applications

Research has been conducted on blend membranes of polysulfone and poly (acrylic acid-co-2-(2-(piperazin-1-yl) ethylamino)-2-hydroxyethyl methacrylate) for use in proton exchange membrane fuel cells. These membranes, which include piperazine derivatives, exhibit high ion exchange capacity and proton conductivity, indicating potential applications in fuel cell technology (Deepa et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that arylpiperazine derivatives, which include 2-(piperazin-1-yl)isonicotinic acid, have been found to interact with the serotonergic system .

Mode of Action

Similar compounds have been shown to interact with the serotonin 5-ht1a receptors and, in some cases, also with the 5-ht2c receptors . This interaction could potentially alter the serotonergic transmission, leading to various physiological effects.

Biochemical Pathways

It’s known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Result of Action

Related arylpiperazine derivatives have been shown to possess antidepressant activity in both the forced swim test (fst) and tail suspension test (tst), two predictive tests for antidepressant effect in mice .

properties

IUPAC Name |

2-piperazin-1-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCNVLCYNCBEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650359 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-26-6 |

Source

|

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)